N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a complex organic compound with a molecular formula of C15H17N3O4S2. This compound is part of the benzothiazole family, which is known for its significant biological and pharmaceutical activities. Benzothiazoles are heterocyclic compounds that contain both sulfur and nitrogen atoms in their structure, making them highly versatile in various chemical reactions and applications.
Preparation Methods
The synthesis of N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide involves several steps, typically starting with the formation of the benzothiazole core. This can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques . The cyclopropanecarboxamide moiety is then introduced through a series of reactions involving cyclopropanecarboxylic acid derivatives and appropriate coupling agents. Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield .
Chemical Reactions Analysis
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the positions adjacent to the sulfur atom. Common reagents include halides and nucleophiles like amines or thiols.
Scientific Research Applications
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound has shown potential as an inhibitor of various enzymes and proteins, making it a valuable tool in biochemical research.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The morpholine and sulfonyl groups enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide can be compared to other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its use in the synthesis of dyes and pharmaceuticals.
Benzothiazole-2-thiol: Used as a vulcanization accelerator in the rubber industry.
6-nitrobenzothiazole: Investigated for its antimicrobial properties.
What sets this compound apart is its unique combination of functional groups, which confer enhanced biological activity and versatility in chemical reactions .
Properties
IUPAC Name |
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S2/c19-14(10-1-2-10)17-15-16-12-4-3-11(9-13(12)23-15)24(20,21)18-5-7-22-8-6-18/h3-4,9-10H,1-2,5-8H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJGJEXEAPDIKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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